AL-3138

描述

属性

CAS 编号 |

64603-03-8 |

|---|---|

分子式 |

C20H33FO4 |

分子量 |

356.5 g/mol |

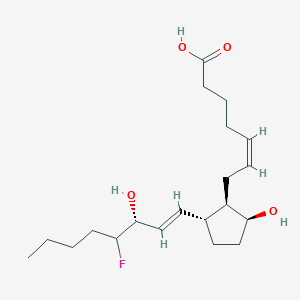

IUPAC 名称 |

(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H33FO4/c1-2-3-9-17(21)19(23)14-12-15-11-13-18(22)16(15)8-6-4-5-7-10-20(24)25/h4,6,12,14-19,22-23H,2-3,5,7-11,13H2,1H3,(H,24,25)/b6-4-,14-12+/t15-,16-,17?,18+,19-/m1/s1 |

InChI 键 |

NHYHWZWUGGQHGO-CBWXEDHYSA-N |

SMILES |

CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F |

手性 SMILES |

CCCCC([C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)F |

规范 SMILES |

CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AL-3138; AL3138; AL 3138; 11-Deoxy-16-fluoro PGF2alpha |

产品来源 |

United States |

Foundational & Exploratory

AL-3138: A Technical Guide on its Mechanism of Action as a Selective FP Prostanoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-3138, a prostaglandin F2α (PGF2α) analogue identified as 11-deoxy-16-fluoro PGF2α, is a selective and potent antagonist of the FP prostanoid receptor. Its mechanism of action centers on its ability to compete with endogenous ligands for binding to the FP receptor, thereby inhibiting the downstream signaling cascade, primarily the phosphoinositide turnover pathway. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with this compound, establishing it as a critical tool for the characterization of FP receptor-mediated physiological and pathological processes.

Introduction

The FP prostanoid receptor, a G-protein coupled receptor, is activated by its natural ligand, prostaglandin F2α. This activation typically leads to the stimulation of phospholipase C, resulting in the generation of inositol phosphates and a subsequent increase in intracellular calcium concentrations. This signaling pathway is implicated in a variety of physiological functions, including uterine contraction, luteolysis, and intraocular pressure regulation. The development of selective antagonists for the FP receptor, such as this compound, is crucial for elucidating the specific roles of this receptor and for the potential development of therapeutic agents targeting FP receptor-mediated conditions.

Mechanism of Action: FP Receptor Antagonism

This compound functions as a competitive antagonist at the FP prostanoid receptor. While it exhibits partial agonist activity at higher concentrations, its primary pharmacological profile is that of an antagonist, effectively blocking the functional responses induced by full agonists like fluprostenol.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the FP receptor-mediated phosphoinositide signaling cascade. Upon binding to the FP receptor, this compound prevents the conformational change necessary for the activation of Gq/11 proteins. This, in turn, inhibits the activation of phospholipase C (PLC), leading to a reduction in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium is thereby attenuated.

Caption: this compound mechanism of action at the FP receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Partial Agonist Activity of this compound

| Cell Line | Parameter | Value (nM) | Emax (%) |

| A7r5 | EC50 | 72.2 ± 17.9 | 37 |

| Swiss 3T3 | EC50 | 20.5 ± 2.8 | 33 |

Data represent the concentration of this compound required to elicit 50% of its maximal response and the maximal response relative to a full agonist.[1][2]

Table 2: Antagonist Potency of this compound against Fluprostenol in A7r5 Cells

| Parameter | Value (nM) | -log Kb |

| Ki | 296 ± 17 | N/A |

| Kb | 182 ± 44 | 6.79 ± 0.1 |

Ki and Kb values indicate the antagonist's binding affinity and functional inhibitory constant, respectively.[1][2]

Table 3: Binding Affinity of this compound to FP Receptors

| Assay | Parameter | Value (nM) |

| [3H]PGF2α Competition | IC50high | 312 ± 95 |

IC50high represents the concentration of this compound required to displace 50% of the radiolabeled PGF2α from the high-affinity binding site of the FP receptor.[1][2]

Table 4: Selectivity Profile of this compound

| Prostanoid Receptor | Antagonistic Effect |

| EP2 | Minimal to None |

| EP4 | Minimal to None |

| DP | Minimal to None |

| TP | Minimal to None |

This compound demonstrates high selectivity for the FP receptor over other prostanoid receptor subtypes.[1][2]

Experimental Protocols

The pharmacological characterization of this compound was achieved through a series of key in vitro experiments.

Phosphoinositide Turnover Assay

This assay was central to determining both the partial agonist and antagonist properties of this compound.

Caption: Workflow for the phosphoinositide turnover assay.

-

Cell Culture: A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts were cultured to confluence.[1]

-

Radiolabeling: Cells were labeled with [³H]myo-inositol to incorporate the radiolabel into membrane phosphoinositides.[1]

-

Treatment: For agonist activity, cells were treated with varying concentrations of this compound. For antagonist activity, cells were pre-incubated with this compound followed by the addition of the FP agonist fluprostenol.[1][2]

-

Measurement: The reaction was terminated, and the accumulated [³H]inositol phosphates were separated by ion-exchange chromatography and quantified by liquid scintillation counting.[1]

Radioligand Binding Assay

This assay was employed to determine the binding affinity of this compound to the FP receptor.

-

Membrane Preparation: Membranes were prepared from cells expressing the FP receptor.

-

Binding Reaction: Membranes were incubated with a fixed concentration of [³H]PGF2α and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of bound [³H]PGF2α was determined by liquid scintillation counting.

-

Data Analysis: The IC50 value was determined from the competition binding curve.

Conclusion

This compound is a well-characterized, potent, and selective FP prostanoid receptor antagonist.[1][2] Its mechanism of action involves the competitive inhibition of the FP receptor, leading to the attenuation of the phosphoinositide signaling pathway. The quantitative data and detailed experimental protocols presented herein provide a solid foundation for its use as a pharmacological tool in research settings. For drug development professionals, the selectivity profile of this compound highlights its potential as a lead compound for the development of novel therapeutics targeting FP receptor-mediated pathologies.

References

AL-3138: A Technical Guide to a Selective PGF2α Analogue and FP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-3138, also known as 11-deoxy-16-fluoro PGF2α, is a synthetic analogue of prostaglandin F2α (PGF2α). Unlike many other PGF2α analogues that act as agonists at the prostaglandin F receptor (FP receptor) and are utilized in the treatment of glaucoma, this compound distinguishes itself as a potent and selective FP receptor antagonist.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative data from key in-vitro studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a pharmacological tool to investigate FP receptor-mediated physiological and pathological processes.

Introduction to Prostaglandin F2α Analogues and the FP Receptor

Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid that exerts a wide range of physiological effects by activating the FP receptor, a G-protein coupled receptor (GPCR). In ophthalmology, PGF2α analogues are a first-line treatment for glaucoma, the leading cause of irreversible blindness worldwide.[4][5] These drugs, such as latanoprost and travoprost, are FP receptor agonists that lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[5]

The signaling cascade initiated by FP receptor activation involves the coupling to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is fundamental to the therapeutic effect of PGF2α analogues in glaucoma.

This compound, however, presents a contrasting pharmacological profile. It acts as a competitive antagonist at the FP receptor, blocking the signaling cascade initiated by natural ligands like PGF2α or synthetic agonists.[2] This makes it a valuable tool for elucidating the specific roles of the FP receptor in various biological systems.

Pharmacological Profile of this compound

This compound has been characterized as a partial agonist with significant antagonist properties at the FP receptor. Its pharmacological activity has been primarily defined through in-vitro studies using cell lines endogenously expressing the FP receptor, such as A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from published literature.[2]

Table 1: Agonist Activity of this compound at the FP Receptor

| Parameter | A7r5 Cells | Swiss 3T3 Cells |

| EC50 (nM) | 72.2 ± 17.9 | 20.5 ± 2.8 |

| Emax (%) | 37 | 33 |

EC50: Half maximal effective concentration. Emax: Maximum effect relative to a full agonist.

Table 2: Antagonist Activity of this compound at the FP Receptor (in A7r5 cells)

| Parameter | Value (nM) |

| Ki | 296 ± 17 |

| Kb | 182 ± 44 |

| -log Kb | 6.79 ± 0.1 |

Ki: Inhibitory constant. Kb: Equilibrium dissociation constant for an antagonist.

Table 3: Radioligand Binding Affinity of this compound at the FP Receptor

| Parameter | Value (nM) |

| IC50high | 312 ± 95 |

IC50: Half maximal inhibitory concentration in a competitive binding assay.

Selectivity Profile

This compound has demonstrated high selectivity for the FP receptor. Studies have shown that it exhibits minimal or no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[2] This selectivity is crucial for its utility as a specific pharmacological probe for FP receptor function.

Signaling Pathway of the FP Receptor and Antagonism by this compound

The following diagram illustrates the canonical signaling pathway of the FP receptor and the point of inhibition by this compound.

Caption: FP receptor signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on the descriptions provided in the scientific literature.[2]

FP Receptor-Mediated Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation, to determine the agonist and antagonist activity of compounds.

Experimental Workflow:

Caption: Workflow for the phosphoinositide turnover assay.

Materials:

-

A7r5 or Swiss 3T3 cells

-

24-well culture plates

-

Inositol-free DMEM

-

[³H]myo-inositol

-

Serum-free medium

-

Lithium chloride (LiCl)

-

Test compounds (agonists and antagonists)

-

Perchloric acid

-

Potassium hydroxide (KOH) / Potassium hydrogen carbonate (KHCO₃)

-

Dowex AG1-X8 anion-exchange columns

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Seed A7r5 or Swiss 3T3 cells in 24-well plates and grow to near confluency.

-

Replace the medium with inositol-free DMEM containing [³H]myo-inositol (0.5 µCi/well) and incubate for 18-24 hours to label the cellular phosphoinositide pools.

-

-

Compound Treatment:

-

Wash the labeled cells with serum-free medium.

-

Pre-incubate the cells with 10 mM LiCl for 15-20 minutes. LiCl inhibits the breakdown of inositol monophosphates, allowing for their accumulation.

-

For antagonist studies, pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Add the agonist (e.g., fluprostenol) at various concentrations and incubate for 30 minutes at 37°C.

-

-

Extraction and Quantification:

-

Stop the reaction by adding ice-cold 0.5 M perchloric acid and placing the plates on ice for 30 minutes.

-

Neutralize the extracts with a solution of 0.72 M KOH and 0.6 M KHCO₃.

-

Apply the supernatant to Dowex AG1-X8 anion-exchange columns.

-

Wash the columns with water to remove free inositol.

-

Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Measure the radioactivity of the eluate using a liquid scintillation counter.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the FP receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Materials:

-

A7r5 cells

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

[³H]PGF2α (radioligand)

-

Non-radiolabeled PGF2α (for non-specific binding determination)

-

Test compound (this compound)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Harvest A7r5 cells and homogenize them in ice-cold buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Binding Incubation:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]PGF2α.

-

For competition binding, add varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of non-radiolabeled PGF2α to a set of wells.

-

Incubate the mixture at room temperature for 2 hours to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective FP receptor antagonist. Its ability to competitively block the PGF2α signaling pathway makes it an invaluable research tool for investigating the diverse roles of the FP receptor in health and disease. While many PGF2α analogues have been developed as therapeutics for glaucoma, the antagonist properties of this compound position it as a probe for understanding the underlying mechanisms of these drugs and for exploring other FP receptor-mediated pathologies. Further research could explore the in-vivo effects of this compound in animal models to further elucidate the physiological functions of the FP receptor in various organ systems. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their experimental endeavors.

References

- 1. The Chronicle of Higher Education Jobs | College and Academic Job Search [jobs.chronicle.com]

- 2. Dagestan - Wikipedia [en.wikipedia.org]

- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deobandi hadith studies - Wikipedia [en.wikipedia.org]

- 5. J60 Guwahati 2025 Tennis Tournament | ITF [itftennis.com]

Discovery and synthesis of AL-3138

An In-Depth Technical Guide to the Discovery and Synthesis of AL-3138

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as 11-deoxy-16-fluoro Prostaglandin F2α, is a novel pharmacological agent characterized as a potent and selective antagonist of the Prostaglandin F (FP) receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its biological activity, a plausible synthetic route based on established prostaglandin synthesis methodologies, and detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the relevant signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its mechanism of action and evaluation process.

Discovery and Pharmacological Profile

This compound was identified as a selective antagonist of the FP prostanoid receptor through a series of pharmacological studies. It is a synthetic analog of Prostaglandin F2α (PGF2α)[1].

Biological Activity

This compound demonstrates high affinity and selective antagonist activity at the FP receptor. Its pharmacological effects have been characterized in various in vitro systems, including A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts[1].

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Cell Line | Value | Reference |

| FP Receptor Binding Affinity (IC50) | - | 312 ± 95 nM | [1] |

| FP Receptor Antagonist Potency (Ki) | A7r5 cells | 296 ± 17 nM | [1] |

| FP Receptor Antagonist Potency (Kb) | A7r5 cells | 182 ± 44 nM | [1] |

| Partial Agonist Activity (EC50) | A7r5 cells | 72.2 ± 17.9 nM | [1] |

| Partial Agonist Activity (Emax) | A7r5 cells | 37% | [1] |

| Partial Agonist Activity (EC50) | Swiss 3T3 cells | 20.5 ± 2.8 nM | [1] |

| Partial Agonist Activity (Emax) | Swiss 3T3 cells | 33% | [1] |

Selectivity

This compound exhibits minimal or no antagonistic effects at other prostanoid receptors, such as EP2, EP4, DP, and TP receptors, highlighting its selectivity for the FP receptor[1].

Synthesis of this compound (11-deoxy-16-fluoro PGF2α)

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its structure as a prostaglandin analog, a plausible synthetic route can be devised utilizing the well-established Corey lactone methodology. This approach allows for the stereocontrolled introduction of the characteristic cyclopentane core and the subsequent elaboration of the α- and ω-side chains.

Proposed Retrosynthetic Analysis and Synthesis Workflow

The synthesis would likely commence from a suitable protected Corey lactone derivative. The key steps would involve:

-

ω-Chain Introduction: A Horner-Wadsworth-Emmons reaction to install the enone-containing ω-chain. The 16-fluoro substituent would be introduced at this stage or carried through from a fluorinated phosphonate reagent.

-

Reduction of the Ketone: Stereoselective reduction of the C-15 ketone to the corresponding alcohol.

-

α-Chain Introduction: Wittig reaction with a suitable phosphonium ylide to introduce the carboxylic acid-bearing α-chain.

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.

Caption: Proposed synthesis workflow for this compound via the Corey lactone route.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound.

FP Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor.

-

[³H]-Prostaglandin F2α (Radioligand).

-

This compound (Test compound).

-

Unlabeled Prostaglandin F2α (for non-specific binding).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of unlabeled PGF2α (10 µM final concentration, for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [³H]-PGF2α (at a concentration near its Kd).

-

100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold binding buffer.

-

Wash the filters three times with 4 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Phosphoinositide Turnover Assay

This functional assay measures the ability of this compound to antagonize the FP receptor-mediated production of inositol phosphates.

Materials:

-

A7r5 cells or Swiss 3T3 cells.

-

[³H]-myo-inositol.

-

Cell culture medium (e.g., DMEM).

-

LiCl solution.

-

FP receptor agonist (e.g., Fluprostenol).

-

This compound (Test compound).

-

Perchloric acid.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail.

Protocol:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with LiCl (10 mM final concentration) for 15-30 minutes.

-

Add various concentrations of this compound and incubate for 15 minutes.

-

Stimulate the cells with a sub-maximal concentration of an FP receptor agonist (e.g., 100 nM Fluprostenol) for 30-60 minutes.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples with KOH.

-

Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.

-

Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

-

Determine the potency of this compound as an antagonist by measuring the inhibition of the agonist-induced response.

Signaling Pathway and Experimental Workflow Visualization

FP Prostanoid Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation of the FP receptor by its endogenous ligand, PGF2α, initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts by blocking this initial activation step.

Caption: Simplified signaling pathway of the FP prostanoid receptor and the point of antagonism by this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel FP receptor antagonist like this compound.

Caption: A typical experimental workflow for the in vitro characterization of this compound.

References

Pharmacological Profile of AL-3138: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-3138, a prostaglandin F2α (PGF2α) analogue identified as 11-deoxy-16-fluoro PGF2α, is a selective pharmacological tool for studying the FP prostanoid receptor.[1][2] It functions as a partial agonist with low intrinsic efficacy and, more significantly, as a functional antagonist of the FP receptor.[1][3] Its primary mechanism of action involves the antagonism of FP receptor-mediated generation of inositol phosphates.[1][2] this compound demonstrates selectivity for the FP receptor with minimal to no antagonistic activity at other prostanoid receptors such as EP2, EP4, DP, and TP.[1][3][4][5] This profile makes it a more potent and selective FP receptor antagonist than previously studied compounds like glibenclamide and phloretin.[1]

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through in vitro studies on A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts.[1] These studies have provided quantitative data on its potency and efficacy as both a partial agonist and a functional antagonist at the FP receptor.

Table 1: Agonist and Antagonist Potency of this compound

| Parameter | Cell Line | Value (nM) | Notes |

| Agonist Activity | |||

| EC50 | A7r5 | 72.2 ± 17.9 | Emax = 37% (Partial Agonist)[1][4] |

| EC50 | Swiss 3T3 | 20.5 ± 2.8 | Emax = 33% (Partial Agonist)[1][4] |

| Antagonist Activity | |||

| Ki | A7r5 | 296 ± 17 | Against fluprostenol[1][4] |

| Kb | A7r5 | 182 ± 44 | Against fluprostenol (-log Kb = 6.79 ± 0.1)[1][4] |

| Binding Affinity | |||

| IC50high | Not Specified | 312 ± 95 | Competition for [3H]PGF2α binding to FP receptors[1][3][4] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity |

| EP2 | Minimal to no antagonistic effect[1][3][4][5] |

| EP4 | Minimal to no antagonistic effect[1][3][4][5] |

| DP | Minimal to no antagonistic effect[1][3][4][5] |

| TP | Minimal to no antagonistic effect[1][3][4][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by interacting with the FP prostanoid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the FP receptor involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+). This compound, as a functional antagonist, interferes with this cascade when the receptor is stimulated by a full agonist like PGF2α or fluprostenol.

Caption: FP Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Disclaimer: The detailed experimental protocols from the primary literature by Sharif et al. (2000) were not accessible. The following are generalized protocols for the key assays used to characterize this compound, based on standard laboratory practices.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs) following receptor stimulation, providing a functional readout of Gq-coupled receptor activity.

Caption: Generalized Workflow for a Phosphoinositide Turnover Assay.

Methodology:

-

Cell Culture and Labeling: A7r5 or Swiss 3T3 cells are cultured in appropriate media. The cells are then incubated with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.

-

Assay Incubation: After labeling, cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl) to prevent the degradation of inositol monophosphates.

-

Compound Addition: For antagonist studies, cells are incubated with varying concentrations of this compound prior to the addition of a fixed concentration of an FP receptor agonist (e.g., fluprostenol). For agonist studies, only this compound is added.

-

Termination and Extraction: The incubation is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Quantification: The total [3H]-inositol phosphates are isolated using anion-exchange chromatography and the radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The amount of radioactivity is proportional to the amount of IP accumulation. Data are analyzed using non-linear regression to determine EC50, IC50, and Ki values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (this compound) to its receptor (FP receptor) by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: A7r5 or Swiss 3T3 cells are harvested, and a crude membrane preparation containing the FP receptors is prepared through homogenization and centrifugation.

-

Competitive Binding Incubation: The cell membranes are incubated in a buffer containing a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the unlabeled competitor, this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo and Clinical Data

As of the latest available information, there are no published in vivo studies or clinical trials for this compound. Its primary utility has been as an in vitro pharmacological tool for the characterization of FP receptor function.

Conclusion

This compound is a valuable research compound characterized as a potent and selective FP prostanoid receptor antagonist. Its ability to functionally block the phosphoinositide signaling cascade upon FP receptor activation, combined with its selectivity over other prostanoid receptors, makes it a precise tool for elucidating the physiological and pathological roles of the FP receptor. Further in vivo studies would be necessary to explore any potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforschenonline.org [sciforschenonline.org]

- 4. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

AL-3138: An In-Depth Technical Guide for In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-3138, a fluorinated prostaglandin F2α (PGF2α) analogue, is a potent and selective antagonist of the FP prostanoid receptor. This document provides a comprehensive technical overview of this compound for its application in preclinical research. The guide details its mechanism of action, summarizes its in vitro pharmacological profile, and outlines key experimental protocols. While extensive in vitro data are available, this guide also notes the current lack of publicly accessible in vivo and pharmacokinetic data for this compound and provides context by referencing studies on other FP receptor antagonists.

Introduction to this compound

This compound is a synthetic analogue of prostaglandin F2α, identified as a selective antagonist of the FP prostanoid receptor. Its chemical structure, 11-deoxy-16-fluoro PGF2α, confers unique properties that make it a valuable tool for studying FP receptor-mediated physiological and pathological processes. Unlike many other prostaglandin analogues that act as agonists, this compound effectively blocks the signaling cascade initiated by the natural ligand, PGF2α, and other FP receptor agonists. This antagonistic activity, combined with its high selectivity over other prostanoid receptors, makes this compound a precise pharmacological instrument for in vitro studies.

In Vitro Studies

The primary mechanism of action of this compound is the competitive antagonism of the FP prostanoid receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq to activate the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial activation of the FP receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity, primarily derived from studies by Sharif et al., 2000.[1]

Table 1: Agonist and Antagonist Potency of this compound at the FP Receptor

| Parameter | Cell Line | Value | Description |

| EC50 | A7r5 | 72.2 ± 17.9 nM | Partial agonist activity in stimulating inositol phosphate generation. |

| Emax | A7r5 | 37% | Maximum response relative to the full agonist fluprostenol. |

| EC50 | Swiss 3T3 | 20.5 ± 2.8 nM | Partial agonist activity in stimulating inositol phosphate generation. |

| Emax | Swiss 3T3 | 33% | Maximum response relative to the full agonist fluprostenol. |

| Ki | A7r5 | 296 ± 17 nM | Antagonist potency against fluprostenol-induced inositol phosphate generation. |

| Kb | A7r5 | 182 ± 44 nM | Antagonist potency against fluprostenol-induced inositol phosphate generation. |

| -log Kb | A7r5 | 6.79 ± 0.1 | |

| IC50high | 312 ± 95 nM | Competition for [3H]PGF2α binding to FP receptors. |

Table 2: Selectivity Profile of this compound

| Receptor | Activity |

| EP2 | Minimal to no antagonistic effect |

| EP4 | Minimal to no antagonistic effect |

| DP | Minimal to no antagonistic effect |

| TP | Minimal to no antagonistic effect |

Experimental Protocols

Phosphoinositide Turnover Assay

This assay is a cornerstone for characterizing FP receptor antagonists like this compound by measuring the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.

Objective: To quantify the antagonist effect of this compound on FP receptor-mediated phosphoinositide hydrolysis.

Materials:

-

A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts

-

Cell culture medium (e.g., DMEM) with supplements

-

[³H]myo-inositol

-

Agonist (e.g., fluprostenol)

-

This compound

-

Lithium chloride (LiCl) solution

-

Perchloric acid

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation fluid and counter

Methodology:

-

Cell Culture and Labeling:

-

Plate A7r5 or Swiss 3T3 cells in multi-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Pre-incubation:

-

Wash the cells with a buffer solution.

-

Pre-incubate the cells with LiCl solution for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

For antagonist studies, pre-incubate the cells with varying concentrations of this compound for a defined period before adding the agonist.

-

-

Stimulation:

-

Add the FP receptor agonist (e.g., fluprostenol) at a concentration known to elicit a submaximal response and incubate for a specific time (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Incubate on ice to allow for cell lysis and protein precipitation.

-

Neutralize the extracts.

-

-

Separation and Quantification:

-

Apply the neutralized extracts to Dowex AG1-X8 anion-exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high-molarity salt solution.

-

Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the antagonist potency (Ki or Kb values) by analyzing the concentration-response curves of the agonist in the presence and absence of this compound using appropriate pharmacological models (e.g., Schild analysis).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: FP Prostanoid Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for the Phosphoinositide Turnover Assay.

In Vivo and Pharmacokinetic Studies

As of the latest review of publicly available scientific literature, there is a notable absence of specific in vivo efficacy, pharmacokinetic (PK), or toxicological studies for this compound. The existing research has primarily focused on its in vitro characterization.

While direct in vivo data for this compound is not available, studies on other FP receptor antagonists can provide a conceptual framework for the potential applications and experimental designs that could be employed for this compound. For instance, other FP receptor antagonists have been investigated in animal models for conditions such as:

-

Glaucoma: To study the role of FP receptors in aqueous humor dynamics and intraocular pressure regulation.

-

Preterm Labor: To investigate the involvement of PGF2α in uterine contractions.

-

Pain and Inflammation: To explore the contribution of FP receptor signaling in nociception and inflammatory responses.

-

Pulmonary Fibrosis: To assess the therapeutic potential of blocking FP receptor-mediated fibrotic processes.[2][3]

General Protocol for In Vivo Studies of FP Receptor Antagonists (Hypothetical for this compound):

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model (e.g., a model of induced ocular hypertension).

Animal Model: Species relevant to the disease model (e.g., rabbits, non-human primates for glaucoma studies).

Methodology:

-

Animal Acclimatization and Baseline Measurements:

-

Acclimate animals to laboratory conditions.

-

Record baseline physiological parameters (e.g., intraocular pressure).

-

-

Disease Induction:

-

Induce the disease state according to established protocols (e.g., laser photocoagulation of the trabecular meshwork to induce ocular hypertension).

-

-

Drug Administration:

-

Administer this compound via a suitable route (e.g., topical ocular administration, systemic injection).

-

Include vehicle control and positive control groups.

-

-

Efficacy Assessment:

-

Monitor the relevant physiological or pathological endpoints over time (e.g., intraocular pressure, retinal ganglion cell function and survival).

-

-

Pharmacokinetic and Toxicological Assessment:

-

Collect biological samples (blood, tissues) at various time points to determine the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion).

-

Conduct histopathological and biochemical analyses to assess any potential toxicity.

-

It must be reiterated that the above protocol is a general template and has not been specifically validated for this compound due to the lack of published in vivo data.

Conclusion

This compound is a well-characterized, potent, and selective FP prostanoid receptor antagonist in vitro. Its ability to specifically block the PGF2α signaling pathway makes it an invaluable research tool for dissecting the roles of this pathway in cellular and tissue physiology. The provided in vitro data and protocols offer a solid foundation for its use in laboratory settings. However, the full potential of this compound as a therapeutic agent or an in vivo research tool remains to be fully elucidated, pending the publication of comprehensive in vivo efficacy, pharmacokinetic, and safety studies. Researchers are encouraged to view this compound as a highly specific molecular probe for in vitro investigations into FP receptor function.

References

- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

AL-3138: A Technical Guide to its Selectivity for the Prostaglandin FP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-3138, a fluorinated analog of prostaglandin F2α (PGF2α), has been identified as a potent and selective antagonist of the prostaglandin F (FP) receptor.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound for the FP receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. Understanding the precise interaction of this compound with the FP receptor is crucial for its application as a pharmacological tool in research and for its potential therapeutic development.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the FP receptor has been primarily characterized through functional assays and competitive binding studies. The data consistently demonstrates its high affinity and antagonist potency at the FP receptor with significantly lower activity at other prostanoid receptor subtypes.

Functional Activity at the FP Receptor

This compound exhibits partial agonist activity at the FP receptor, meaning it can elicit a submaximal response compared to a full agonist. However, its more significant characteristic is its ability to antagonize the effects of potent FP receptor agonists like fluprostenol.

Table 1: Functional Potency of this compound at the FP Receptor

| Parameter | Cell Line | Value | Reference |

| Partial Agonist Activity | |||

| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM | [1][2] |

| Emax (relative to full agonist) | A7r5 cells | 37% | [1][2] |

| EC50 | Swiss 3T3 mouse fibroblasts | 20.5 ± 2.8 nM | [1][2] |

| Emax (relative to full agonist) | Swiss 3T3 cells | 33% | [1][2] |

| Antagonist Activity (against Fluprostenol) | |||

| Ki | A7r5 cells | 296 ± 17 nM | [1][2] |

| Kb | A7r5 cells | 182 ± 44 nM | [1][2] |

| -log Kb | A7r5 cells | 6.79 ± 0.1 | [1][2] |

EC50: Half maximal effective concentration; Emax: Maximum effect; Ki: Inhibitory constant; Kb: Equilibrium dissociation constant for an antagonist.

Binding Affinity for the FP Receptor

Radioligand binding assays have been employed to determine the affinity of this compound for the FP receptor. These studies corroborate the functional data, showing a high affinity that matches its antagonist potency.

Table 2: Binding Affinity of this compound for the FP Receptor

| Parameter | Receptor Source | Value | Reference |

| IC50 (high affinity site) | FP receptors | 312 ± 95 nM | [1][2][4] |

IC50: Half maximal inhibitory concentration.

Selectivity Profile Against Other Prostanoid Receptors

A critical aspect of this compound's pharmacological profile is its high selectivity for the FP receptor over other prostanoid receptors. Studies have shown minimal to no antagonistic effects at several other prostaglandin receptor subtypes.

Table 3: Antagonistic Activity of this compound at Various Prostanoid Receptors

| Receptor Subtype | Antagonistic Effect | Reference |

| EP2 | Minimal to none | [1][2] |

| EP4 | Minimal to none | [1][2] |

| DP | Minimal to none | [1][2] |

| TP | Minimal to none | [1][2] |

This high degree of selectivity makes this compound a valuable tool for isolating and studying FP receptor-mediated physiological and pathological processes.

Experimental Protocols

The characterization of this compound's selectivity for the FP receptor relies on established in vitro experimental methodologies. The following are detailed protocols for the key experiments cited.

Phosphoinositide Turnover Assay (Functional Antagonism)

This assay is a cornerstone for determining the functional potency of compounds that act on Gq-coupled receptors like the FP receptor.[5] Activation of the FP receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates (IPs) serves as a measure of receptor activation.

Protocol:

-

Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 mouse fibroblasts are cultured to near confluency in appropriate growth media.

-

Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to allow for its incorporation into cellular phosphoinositides.

-

Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Agonist Stimulation: A fixed, sub-maximal concentration of a potent FP receptor agonist (e.g., 100 nM fluprostenol) is added to the cells, and the incubation continues for a defined time (e.g., 60 minutes).

-

Extraction of Inositol Phosphates: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid). The cell lysates are then neutralized.

-

Chromatographic Separation: The aqueous phase containing the radiolabeled inositol phosphates is separated from the lipid phase. The total water-soluble [³H]IPs are isolated using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Quantification: The amount of [³H]IPs is quantified using liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated IP accumulation. The antagonist potency (Ki or Kb) is calculated from concentration-response curves.

Radioligand Binding Assay (Binding Affinity)

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

-

Binding Reaction: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) is incubated with the cell membranes in a binding buffer.

-

Competition: Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

Visualizations

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[5] The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the FP receptor, leading to the generation of inositol phosphates.

Caption: FP receptor signaling cascade via the Gq/PLC pathway.

Experimental Workflow for Determining Antagonist Potency

The following diagram outlines the workflow for the phosphoinositide turnover assay used to determine the antagonist potency of this compound.

Caption: Workflow for phosphoinositide turnover assay.

Logical Relationship of this compound's Pharmacological Profile

This diagram illustrates the logical connections between the experimental findings that define this compound as a selective FP receptor antagonist.

Caption: Defining this compound as a selective FP antagonist.

Conclusion

The data presented in this technical guide unequivocally demonstrates that this compound is a potent and selective antagonist of the prostaglandin FP receptor.[1][2][3] Its high affinity for the FP receptor, coupled with its minimal activity at other prostanoid receptor subtypes, establishes it as a valuable pharmacological tool for elucidating the roles of the FP receptor in various physiological and pathophysiological contexts. The detailed experimental protocols and visual aids provided herein are intended to support researchers in the design and interpretation of studies utilizing this selective FP receptor antagonist.

References

- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

Structural Activity Relationship of AL-3138: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-3138, a synthetic analog of prostaglandin F2α (PGF2α), has been identified as a potent and selective antagonist of the FP prostanoid receptor. As a tool compound, it offers significant utility in elucidating the physiological and pathological roles of the FP receptor. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, its pharmacological profile, and the experimental methodologies used in its characterization.

Pharmacological Profile of this compound

This compound (11-deoxy-16-fluoro PGF2α) exhibits a dual character at the FP receptor, acting as a partial agonist with low intrinsic activity and as a functional antagonist.[1] Its pharmacological parameters have been determined in various cell-based assays.

Quantitative Pharmacological Data

| Parameter | Cell Line | Value | Agonist/Antagonist Activity |

| EC50 | A7r5 | 72.2 ± 17.9 nM | Partial Agonist |

| Emax | A7r5 | 37% | Partial Agonist |

| EC50 | Swiss 3T3 | 20.5 ± 2.8 nM | Partial Agonist |

| Emax | Swiss 3T3 | 33% | Partial Agonist |

| Ki | A7r5 | 296 ± 17 nM | Antagonist (against fluprostenol) |

| Kb | A7r5 | 182 ± 44 nM | Antagonist (against fluprostenol) |

| -log Kb | A7r5 | 6.79 ± 0.1 | Antagonist (against fluprostenol) |

| IC50high | FP receptor binding | 312 ± 95 nM | Antagonist ([3H]PGF2α competition) |

Table 1: Quantitative pharmacological data for this compound at the FP prostanoid receptor. Data sourced from Sharif et al., 2000.[1]

Selectivity Profile

This compound demonstrates high selectivity for the FP receptor, exhibiting minimal or no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[1]

Comparative Antagonist Potency

This compound is a more potent FP receptor antagonist compared to other purported antagonists.

| Compound | -log Kb |

| This compound | 6.79 ± 0.1 |

| Phloretin | 5.28 ± 0.09 |

| Glibenclamide | 3.58 ± 0.32 |

| PGF2α dimethylamide | Inactive |

| PGF2α dimethylamine | Inactive |

Table 2: Comparative antagonist potencies (-log Kb) at the FP receptor in A7r5 cells. Data sourced from Sharif et al., 2000.[1]

Structural Activity Relationship (SAR) of Prostaglandin F2α Analogs

While specific SAR studies on a series of this compound analogs are not extensively available in the public domain, general SAR principles for PGF2α analogs targeting the FP receptor can be inferred from the broader literature.

The structure of this compound is 11-deoxy-16-fluoro PGF2α. Key structural features of PGF2α analogs that influence their activity at the FP receptor include:

-

C1 Carboxylic Acid: The carboxylic acid group is crucial for agonist activity. Esterification of this group, as seen in many prostaglandin prodrugs, often leads to inactive compounds that are converted to the active acid form in vivo.

-

Omega (ω) Chain: Modifications to the ω-chain can significantly impact potency and selectivity. For instance, the replacement of the terminal pentyl group with a phenoxy group can enhance potency. The introduction of a fluorine atom at C16, as in this compound, is a key modification.

-

Cyclopentane Ring and Hydroxyl Groups: The hydroxyl groups at C9 and C11 of the cyclopentane ring are important for binding and agonist activity. The absence of the C11 hydroxyl group in this compound (11-deoxy) is a critical modification that likely contributes to its antagonist properties. Inversion of the configuration at C9 or C11 can also alter the activity profile.[2]

Experimental Protocols

The pharmacological characterization of this compound relies on two key experimental assays: the phosphoinositide turnover assay and the radioligand binding assay.

Phosphoinositide Turnover Assay

This assay measures the functional consequence of Gq-coupled receptor activation, such as the FP receptor, by quantifying the accumulation of inositol phosphates (IPs).

Methodology:

-

Cell Culture and Labeling:

-

Cells expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts) are cultured to near confluence in appropriate media.

-

The cells are then labeled overnight with [3H]myo-inositol in an inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.

-

-

Agonist/Antagonist Treatment:

-

For agonist testing, labeled cells are washed and incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

-

For antagonist testing, cells are pre-incubated with the antagonist (e.g., this compound) for a specific time before the addition of a known FP receptor agonist (e.g., fluprostenol).

-

-

Extraction of Inositol Phosphates:

-

The incubation is terminated by the addition of a quenching solution, typically ice-cold formic acid.

-

The cells are lysed, and the aqueous soluble inositol phosphates are separated from the lipid fraction.

-

-

Quantification:

-

The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

The radioactivity of the eluted IP fraction is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Agonist potency (EC50) and efficacy (Emax) are determined by non-linear regression of the concentration-response curves.

-

Antagonist potency (Ki or Kb) is calculated using the Cheng-Prusoff equation or by Schild analysis.

-

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

A fixed amount of membrane protein is incubated with a constant concentration of a radiolabeled FP receptor ligand (e.g., [3H]PGF2α).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

FP Prostanoid Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the FP receptor by an agonist initiates a signaling cascade that leads to the generation of second messengers and downstream cellular responses.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a compound like this compound as an FP receptor antagonist.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the FP prostanoid receptor. Its well-characterized antagonist activity, coupled with its high selectivity, makes it a suitable probe for in vitro and in vivo investigations. While a detailed SAR for the 11-deoxy-16-fluoro PGF2α series is not yet fully elucidated in the public literature, the existing data on this compound provides a strong foundation for the design of future FP receptor modulators. Further research into the synthesis and evaluation of this compound analogs would provide deeper insights into the molecular determinants of ligand recognition and activation of the FP receptor, potentially leading to the development of novel therapeutics.

References

- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

AL-3138 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-3138 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP prostanoid receptor. As a synthetic analog of PGF2α, specifically 11-deoxy-16-fluoro PGF2α, this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of the FP receptor. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound, intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Properties and Data

This compound is a structurally modified prostaglandin analog. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 11-deoxy-16-fluoro prostaglandin F2α |

| CAS Number | 64603-03-8[1][2][3] |

| Molecular Formula | C₂₀H₃₃FO₄ |

| Molecular Weight | 356.47 g/mol [2] |

| Solubility | While specific quantitative data for this compound is not readily available, prostaglandin F2α and its analogs are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). |

| Stability and Storage | For optimal stability, this compound should be stored as a solid at -20°C. If a stock solution is prepared, it is recommended to aliquot the solution and store it at -20°C. Solutions are generally stable for up to one month under these conditions. Prostaglandin analogs can be unstable in aqueous solutions.[1] |

Mechanism of Action

This compound functions as a selective antagonist at the FP prostanoid receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

This compound competitively binds to the FP receptor, thereby preventing the binding of PGF2α and subsequent activation of this signaling pathway. Its primary mechanism is the antagonism of FP prostanoid receptor-mediated inositol phosphate generation.[1]

Signaling Pathway Diagram

Caption: FP Prostanoid Receptor Signaling Pathway.

Pharmacological Data

The pharmacological profile of this compound has been characterized in several in vitro systems. The following tables summarize the key quantitative data from studies using A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.[1]

Table 1: Agonist and Antagonist Potency of this compound

| Cell Line | Parameter | Value (nM) |

| A7r5 | EC₅₀ (Agonist) | 72.2 ± 17.9 |

| Kᵢ (Antagonist vs. Fluprostenol) | 296 ± 17 | |

| Kₑ (Antagonist vs. Fluprostenol) | 182 ± 44 | |

| Swiss 3T3 | EC₅₀ (Agonist) | 20.5 ± 2.8 |

EC₅₀: Half maximal effective concentration. Kᵢ: Inhibitory constant. Kₑ: Equilibrium dissociation constant.

Table 2: Efficacy and Binding Affinity of this compound

| Cell Line / Assay | Parameter | Value |

| A7r5 | Eₘₐₓ (Agonist) | 37% |

| Swiss 3T3 | Eₘₐₓ (Agonist) | 33% |

| [³H]PGF2α Binding | IC₅₀ | 312 ± 95 nM |

Eₘₐₓ: Maximum effect. IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

A7r5 Rat Thoracic Aorta Smooth Muscle Cells:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.

Swiss 3T3 Fibroblasts:

-

Medium: DMEM supplemented with 10% calf serum and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells are passaged every 3-4 days before reaching confluency to maintain their contact inhibition properties.

Radioligand Binding Assay ([³H]PGF2α)

This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: A7r5 cells are grown to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]PGF2α (e.g., 2-5 nM) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This protocol describes a method to measure the effect of this compound on PGF2α-stimulated inositol phosphate production.

Caption: Phosphoinositide Turnover Assay Workflow.

Detailed Methodology:

-

Cell Labeling: Swiss 3T3 cells are seeded in multi-well plates and incubated with a medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl, e.g., 10 mM) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: The cells are pre-treated with varying concentrations of this compound for a defined time before being stimulated with a fixed concentration of PGF2α or another FP receptor agonist.

-

Termination and Extraction: The reaction is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid). The cells are scraped, and the aqueous and lipid phases are separated.

-

Inositol Phosphate Separation: The aqueous extract containing the inositol phosphates is neutralized and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Inositol phosphates (IP₁, IP₂, IP₃) are sequentially eluted with increasing concentrations of ammonium formate/formic acid.

-

Quantification: The radioactivity in each eluted fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphates produced in response to the agonist in the presence and absence of this compound is calculated to determine the antagonist potency.

Conclusion

This compound is a valuable pharmacological probe for elucidating the roles of the FP prostanoid receptor in various biological systems. Its selectivity and well-characterized antagonist properties make it an essential tool for in vitro and in vivo studies. This technical guide provides core information and methodologies to facilitate further research and drug development efforts targeting the PGF2α signaling pathway.

References

Unveiling AL-3138: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

Fort Worth, TX – For researchers and drug development professionals investigating the prostaglandin F2α (PGF2α) signaling pathway, AL-3138 presents a valuable, albeit commercially scarce, pharmacological tool. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of its associated signaling pathway.

Limited Commercial Availability

Pharmacological Profile of this compound

This compound is a synthetic analog of PGF2α and functions as a selective but weak partial agonist at the prostaglandin F receptor (FP receptor).[1] Its primary utility in research lies in its potent antagonist effects on the FP receptor, making it a valuable tool for characterizing FP receptor-mediated functions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for this compound, as determined in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.

| Parameter | Cell Line | Value (nM) | Notes | Reference |

| Agonist Activity | ||||

| EC50 | A7r5 | 72.2 ± 17.9 | Partial agonist activity | [1] |

| Emax | A7r5 | 37% | Relative to full agonist fluprostenol | [1] |

| EC50 | Swiss 3T3 | 20.5 ± 2.8 | Partial agonist activity | [1] |

| Emax | Swiss 3T3 | 33% | Relative to full agonist fluprostenol | [1] |

| Antagonist Activity | ||||

| Ki | A7r5 | 296 ± 17 | Antagonism of fluprostenol-induced response | [1] |

| Kb | A7r5 | 182 ± 44 | Antagonism of fluprostenol-induced response | [1] |

| -log Kb | A7r5 | 6.79 ± 0.1 | [1] | |

| Binding Affinity | ||||

| IC50 (high affinity) | Not specified | 312 ± 95 | Competition for [3H]PGF2α binding | [1] |

FP Receptor Signaling Pathway

This compound exerts its effects by interacting with the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3]

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on established protocols and the specific study by Sharif et al. (2000).

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation, and is used to determine the agonist and antagonist activity of compounds like this compound.

Materials:

-

A7r5 or Swiss 3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

myo-[³H]inositol

-

Serum-free DMEM containing 10 mM LiCl

-

Test compounds (e.g., this compound, fluprostenol)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid

Procedure:

-

Cell Culture and Labeling:

-

Culture A7r5 or Swiss 3T3 cells to near confluency in 24-well plates with DMEM supplemented with 10% FBS.

-

Label the cells by incubating them for 24-48 hours with DMEM containing 0.5 µCi/ml of myo-[³H]inositol.

-

-

Assay Incubation:

-

Wash the labeled cells twice with serum-free DMEM.

-

Pre-incubate the cells for 15 minutes in serum-free DMEM containing 10 mM LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

For antagonist testing: Add this compound at various concentrations and incubate for 15 minutes.

-

For agonist testing: Add the test compound (e.g., fluprostenol with or without this compound) and incubate for 1 hour at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding ice-cold 0.1 M HCl.

-

Incubate on ice for 30 minutes.

-

Neutralize the samples with NaOH.

-

-

Isolation and Quantification of [³H]-Inositol Phosphates:

-

Apply the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free myo-[³H]inositol.

-

Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-IPs produced in response to different concentrations of the test compounds.

-

For agonist activity, determine the EC50 and Emax values.

-

For antagonist activity, determine the Ki and Kb values from the inhibition of the agonist response.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the FP receptor (from A7r5 cells or other suitable expression systems)

-

[³H]PGF2α (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Unlabeled test compound (this compound)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the FP receptor in an appropriate buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well).

-

Add a fixed concentration of [³H]PGF2α.

-

Add varying concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the receptor.

-

For determining non-specific binding, add a high concentration of a known unlabeled FP receptor ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the competitor (this compound).

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Structural Insights into Phospholipase C-β Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]